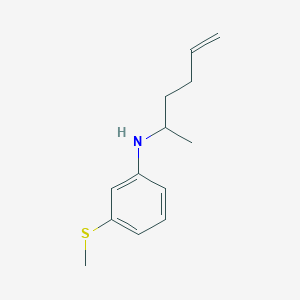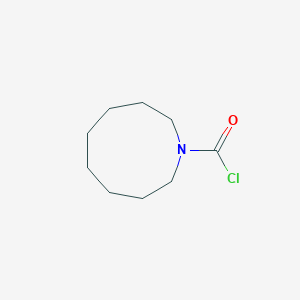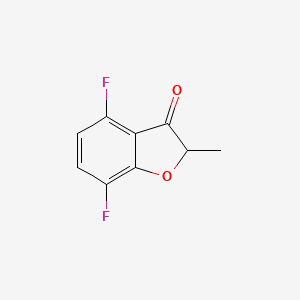
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C9H6F2O2. It is a member of the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two fluorine atoms at positions 4 and 7, a methyl group at position 2, and a dihydrobenzofuran ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically requires the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Similar structure but lacks the fluorine atoms.
7,8-Difluoro-3-methylbenzofuran: Similar structure with different substitution pattern.
Uniqueness
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of fluorine atoms at positions 4 and 7, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
4,7-difluoro-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H6F2O2/c1-4-8(12)7-5(10)2-3-6(11)9(7)13-4/h2-4H,1H3 |
InChI Key |
QWWIKUMTBNBZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(C=CC(=C2O1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




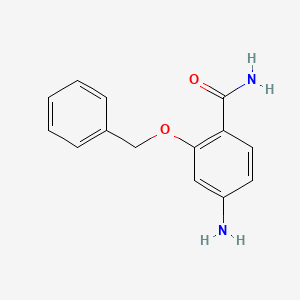
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)

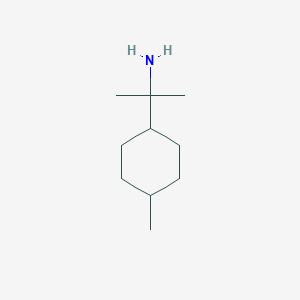
![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
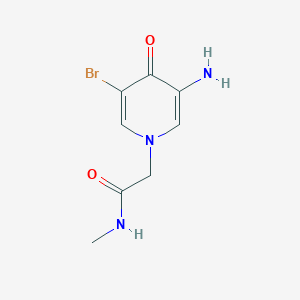
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
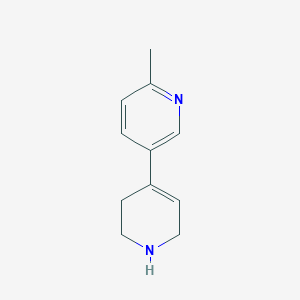
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)

